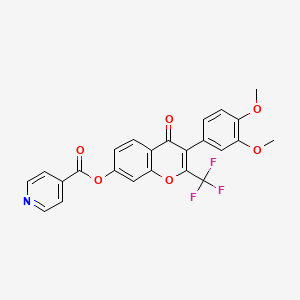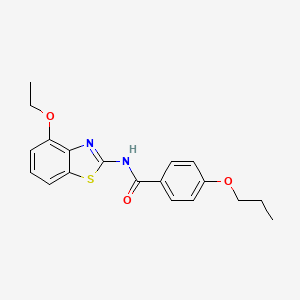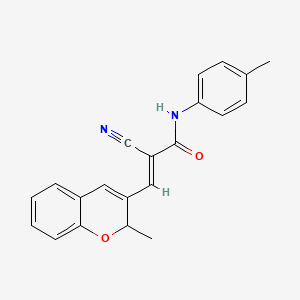![molecular formula C23H24N2O4S B11628610 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide](/img/structure/B11628610.png)
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(2-Methoxyphenyl)4-methylbenzolsulfonamido]-N-(4-methylphenyl)acetamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die sowohl Methoxy- als auch Sulfonamidgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[N-(2-Methoxyphenyl)4-methylbenzolsulfonamido]-N-(4-methylphenyl)acetamid erfolgt typischerweise in mehreren Schritten. Eine gängige Methode umfasst die Reaktion von 2-Methoxybenzolsulfonylchlorid mit 4-Methylbenzenamin unter Bildung eines intermediären Sulfonamids. Dieses Zwischenprodukt wird dann unter bestimmten Bedingungen mit 4-Methylphenylessigsäure umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Triethylamin, um die Reaktionen zu erleichtern.
Industrielle Produktionsverfahren
In der industriellen Umgebung kann die Produktion dieser Verbindung ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[N-(2-Methoxyphenyl)4-methylbenzolsulfonamido]-N-(4-methylphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann oxidiert werden, um ein entsprechendes Aldehyd oder eine Carbonsäure zu bilden.
Reduktion: Die Sulfonamidgruppe kann zu einem Amin reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Reagenzien wie Brom oder Salpetersäure für Halogenierung bzw. Nitrierung.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Methoxygruppe 2-Methoxybenzoesäure liefern, während die Reduktion der Sulfonamidgruppe 2-Methoxyanilin erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-[N-(2-Methoxyphenyl)4-methylbenzolsulfonamido]-N-(4-methylphenyl)acetamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und antimikrobieller Eigenschaften.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den 2-[N-(2-Methoxyphenyl)4-methylbenzolsulfonamido]-N-(4-methylphenyl)acetamid seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und somit die Substratbindung und die nachfolgende katalytische Aktivität verhindert. Die beteiligten Pfade können Signaltransduktionskaskaden umfassen, die zelluläre Funktionen regulieren.
Wissenschaftliche Forschungsanwendungen
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction cascades that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2-Methoxyphenyl)acetamid: Fehlt die Sulfonamid- und die 4-Methylphenylgruppe.
N-(4-Methylphenyl)acetamid: Fehlen die Methoxy- und die Sulfonamidgruppe.
2-Methoxybenzolsulfonamid: Fehlen die Acetamid- und die 4-Methylphenylgruppe.
Einzigartigkeit
2-[N-(2-Methoxyphenyl)4-methylbenzolsulfonamido]-N-(4-methylphenyl)acetamid ist einzigartig aufgrund seiner Kombination von funktionellen Gruppen, die eine spezifische chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C23H24N2O4S |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-17-8-12-19(13-9-17)24-23(26)16-25(21-6-4-5-7-22(21)29-3)30(27,28)20-14-10-18(2)11-15-20/h4-15H,16H2,1-3H3,(H,24,26) |
InChI-Schlüssel |
HODXUMUUKVJZKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide](/img/structure/B11628530.png)
![2-[(4-methylphenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B11628537.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628542.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11628562.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628567.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628569.png)
![N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B11628570.png)


![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628595.png)

![3-hydroxy-4-(4-methylbenzoyl)-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11628615.png)
![methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628622.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-chlorobenzoate](/img/structure/B11628630.png)
